Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a nitro group, a dichlorobenzyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Nitro Group: Nitration of the pyrazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution of the dichlorobenzyl group.
Scientific Research Applications
Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichlorobenzyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate: Another compound with a dichlorobenzyl group, used in proteomics research.
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Uniqueness
Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate is unique due to the combination of its nitro group, dichlorobenzyl group, and pyrazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C12H9Cl2N3O4 |
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Molecular Weight |
330.12 g/mol |
IUPAC Name |
methyl 2-[(3,4-dichlorophenyl)methyl]-5-nitropyrazole-3-carboxylate |
InChI |
InChI=1S/C12H9Cl2N3O4/c1-21-12(18)10-5-11(17(19)20)15-16(10)6-7-2-3-8(13)9(14)4-7/h2-5H,6H2,1H3 |
InChI Key |
QTUZLOYTXYDROK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN1CC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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